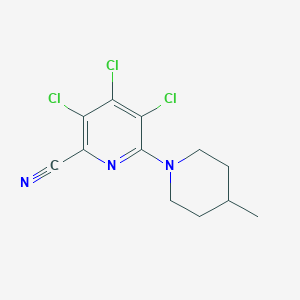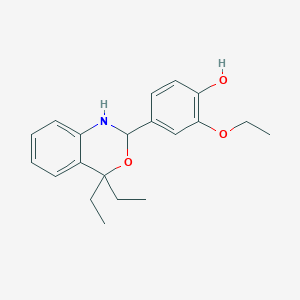![molecular formula C24H30ClN3O2 B4294863 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4294863.png)
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Descripción general
Descripción
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as ADP or ADPQ, and it belongs to the class of piperazine derivatives.
Mecanismo De Acción
The exact mechanism of action of ADPQ is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This modulation may result in the activation or inhibition of these systems, leading to the observed effects of ADPQ.
Biochemical and Physiological Effects:
ADPQ has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in certain brain regions, leading to an increase in locomotor activity and a reduction in anxiety-like behavior. It has also been shown to enhance memory and learning in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ADPQ is its high binding affinity towards various receptors, making it a promising candidate for drug development. However, its complex mechanism of action and potential side effects may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ADPQ. These include:
1. Further elucidation of its mechanism of action and binding sites.
2. Development of more selective ADPQ derivatives targeting specific receptors.
3. Investigation of the potential therapeutic applications of ADPQ in various neurological and psychiatric disorders.
4. Study of the long-term effects of ADPQ on brain function and behavior.
5. Development of new methods for the synthesis of ADPQ and its derivatives.
In conclusion, ADPQ is a promising compound with potential applications in the field of pharmacology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
ADPQ has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant binding affinity towards various receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of drugs targeting these receptors.
Propiedades
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c25-19-1-3-20(4-2-19)28-22(29)12-21(23(28)30)26-5-7-27(8-6-26)24-13-16-9-17(14-24)11-18(10-16)15-24/h1-4,16-18,21H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPUYXILZFBOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4294785.png)
![1-(1-adamantyl)-4-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}piperazine](/img/structure/B4294792.png)
![4-[({2-[(4-chlorophenyl)thio]ethyl}amino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294798.png)
![2-(4-fluorophenyl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4294804.png)
![N-[4-(aminosulfonyl)phenyl]-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B4294812.png)
![1-{(N-acetylglycyl)[2-(1H-indol-3-yl)ethyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4294828.png)
amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4294842.png)

![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294856.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4294858.png)
![10-acetyl-3-(2-furyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4294868.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4294869.png)

